1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxypropanol Backbone: The initial step involves the reaction of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)-2,3-epoxypropane.
Nucleophilic Substitution: The epoxy group is then opened by nucleophilic attack from 2,6-dimethylpiperidine, resulting in the formation of 1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-one.
Reduction: Formation of 1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propane.
Substitution: Formation of 1-(2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, including as an antihypertensive or antidepressant agent.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence physiological responses. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2-Chlorophenoxy)-3-(2,6-diethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2-Chlorophenoxy)-3-(2,6-dimethylmorpholin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and receptor binding affinity. This uniqueness can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-12-6-5-7-13(2)18(12)10-14(19)11-20-16-9-4-3-8-15(16)17;/h3-4,8-9,12-14,19H,5-7,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMYZGHSTOJCNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2Cl)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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